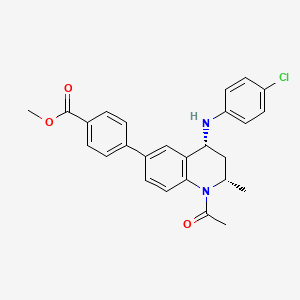

Bromodomain inhibitor-8

Description

BenchChem offers high-quality Bromodomain inhibitor-8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromodomain inhibitor-8 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN2O3/c1-16-14-24(28-22-11-9-21(27)10-12-22)23-15-20(8-13-25(23)29(16)17(2)30)18-4-6-19(7-5-18)26(31)32-3/h4-13,15-16,24,28H,14H2,1-3H3/t16-,24+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWRMPUSYYZXJY-UPCLLVRISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)OC)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)OC)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Bromodomain Inhibitor JQ1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and Extra-Terminal (BET) proteins are a family of epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] These proteins, which include BRD2, BRD3, BRD4, and the testis-specific BRDT, recognize and bind to acetylated lysine residues on histone tails through their tandem bromodomains (BD1 and BD2).[2][3][4] This interaction facilitates the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby activating gene expression.[1][5] Dysregulation of BET protein function has been implicated in a variety of diseases, including cancer and inflammatory conditions.[1] Small molecule inhibitors that target BET bromodomains have emerged as a promising therapeutic strategy. This guide provides a detailed technical overview of the mechanism of action of JQ1, a potent and well-characterized pan-BET inhibitor.

JQ1: A Potent and Specific BET Bromodomain Inhibitor

JQ1 is a thieno-triazolo-1,4-diazepine that acts as a competitive inhibitor of the acetyl-lysine binding pocket of BET bromodomains.[6] Its high affinity and specificity for BET proteins have made it an invaluable tool for studying their biological functions and a lead compound for the development of therapeutic agents.[6]

Binding Affinity and Selectivity

The binding affinity of JQ1 for the bromodomains of BET proteins has been quantified using various biophysical techniques, including Isothermal Titration Calorimetry (ITC) and Thermal Shift Assays. The enantiomerically pure (+)-JQ1 demonstrates nanomolar binding affinity for the bromodomains of BRD2, BRD3, and BRD4.[6]

| Target | Method | Kd (nM) | Reference |

| BRD4 (BD1) | ITC | ~50 | [6] |

| BRD4 (BD2) | ITC | ~90 | [6] |

| BRD3 (BD1 & BD2) | ITC | Comparable to BRD4 | [6] |

| BRD2 (BD1) | ITC | ~150 | [6] |

| BRDT (BD1) | ITC | ~150 | [6] |

In cellular assays, JQ1 effectively displaces BRD4 from chromatin and inhibits the binding of BET proteins to acetylated histone peptides.[6] For instance, in an ALPHA-screen assay, (+)-JQ1 inhibited the binding of a tetra-acetylated Histone H4 peptide to BRD4 with low nanomolar IC50 values.[6]

| Target | Assay | IC50 (nM) | Reference |

| BRD4 (BD1) | ALPHA-screen | 77 | [6] |

| BRD4 (BD2) | ALPHA-screen | 33 | [6] |

Mechanism of Action: Transcriptional Repression

The primary mechanism of action of JQ1 is the competitive inhibition of BET protein binding to acetylated histones on chromatin.[1][6] By occupying the acetyl-lysine binding pocket, JQ1 displaces BET proteins, particularly BRD4, from gene promoters and super-enhancers.[7] This prevents the recruitment of the positive transcription elongation factor b (p-TEFb) and other components of the transcriptional machinery, leading to the suppression of target gene expression.[8][9]

Mechanism of JQ1 Action. JQ1 competitively binds to the bromodomains of BET proteins, displacing them from acetylated histones on chromatin. This prevents the recruitment of the transcriptional machinery and leads to the repression of target gene transcription.

Downstream Signaling Pathways

The transcriptional repression induced by JQ1 has profound effects on various signaling pathways critical for cell proliferation, survival, and inflammation. Two of the most well-documented downstream targets are the MYC oncogene and the NF-κB signaling pathway.

MYC Downregulation

Many hematological and solid tumors are dependent on the continuous expression of the MYC oncogene.[5] JQ1 has been shown to potently downregulate MYC transcription by displacing BRD4 from its promoter and enhancer regions.[5][8] This leads to cell cycle arrest, cellular senescence, and apoptosis in MYC-dependent cancer cells.[5][8]

JQ1-mediated MYC Downregulation. JQ1 inhibits BRD4, leading to the suppression of MYC gene transcription. This results in decreased MYC protein levels, causing cell cycle arrest and apoptosis.

NF-κB Pathway Inhibition

The NF-κB signaling pathway is a key regulator of inflammation. BET proteins, including BRD4, have been shown to act as co-activators of NF-κB by interacting with acetylated RelA (p65).[10] JQ1 can disrupt the interaction between BRD4 and p65, thereby inhibiting the transcription of pro-inflammatory genes such as NOS2.[10] This anti-inflammatory effect has been observed in various cell types, including pancreatic β-cells and macrophages.[10][11]

Experimental Protocols

A variety of experimental techniques are employed to characterize the mechanism of action of bromodomain inhibitors like JQ1.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between a small molecule and a protein.

-

Principle: Measures the heat change that occurs when two molecules interact.

-

Methodology:

-

A solution of the bromodomain-containing protein is placed in the sample cell of the calorimeter.

-

A solution of the inhibitor (e.g., JQ1) is placed in the injection syringe.

-

The inhibitor is titrated into the protein solution in small aliquots.

-

The heat released or absorbed upon binding is measured after each injection.

-

The resulting data are fit to a binding model to determine the thermodynamic parameters of the interaction.

-

Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry, is a high-throughput method to assess the binding of a ligand to a protein by measuring changes in its thermal stability.

-

Principle: The binding of a ligand typically stabilizes a protein, leading to an increase in its melting temperature (Tm).

-

Methodology:

-

The bromodomain protein is mixed with a fluorescent dye that binds to hydrophobic regions of the protein.

-

The inhibitor is added to the protein-dye mixture.

-

The temperature of the solution is gradually increased, and the fluorescence is monitored.

-

As the protein unfolds (melts), the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

The Tm is the temperature at which 50% of the protein is unfolded. An increase in Tm in the presence of the inhibitor indicates binding.

-

ALPHA-screen (Amplified Luminescent Proximity Homogeneous Assay)

ALPHA-screen is a bead-based immunoassay used to study biomolecular interactions in a high-throughput format.

-

Principle: Measures the interaction between two molecules by bringing a donor and an acceptor bead into close proximity, resulting in a luminescent signal.

-

Methodology:

-

A biotinylated histone peptide is bound to streptavidin-coated donor beads.

-

A tagged bromodomain protein is bound to antibody-coated acceptor beads.

-

In the absence of an inhibitor, the interaction between the histone peptide and the bromodomain brings the donor and acceptor beads together.

-

Upon excitation, the donor bead releases singlet oxygen, which diffuses to the acceptor bead and triggers a chemiluminescent signal.

-

A competitive inhibitor like JQ1 disrupts the protein-peptide interaction, separating the beads and reducing the signal.

-

Experimental Workflow for Bromodomain Inhibitor Characterization. A typical workflow involves initial biochemical assays to determine binding affinity and target engagement, followed by cellular assays to assess downstream effects and phenotype, and finally in vivo models to evaluate efficacy and toxicity.

Conclusion

JQ1 is a potent and specific inhibitor of the BET family of bromodomain proteins. Its mechanism of action involves the competitive displacement of BET proteins from chromatin, leading to the transcriptional repression of key oncogenes and pro-inflammatory genes. The detailed characterization of JQ1's mechanism has not only provided valuable insights into the biological roles of BET proteins but has also paved the way for the development of a new class of epigenetic therapies for cancer and other diseases.

References

- 1. Bromodomain protein inhibition: a novel therapeutic strategy in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BET inhibitor - Wikipedia [en.wikipedia.org]

- 3. oncotarget.com [oncotarget.com]

- 4. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Therapeutic Potential of Bromodomain Inhibitor-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain inhibitor-8, also known as I-BET-762, GSK525762, and molibresib, is a potent, orally bioavailable small molecule that acts as a pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2] BET proteins are epigenetic "readers" that play a crucial role in regulating gene expression by binding to acetylated lysine residues on histones and recruiting transcriptional machinery.[3][4] By competitively binding to the acetyl-lysine binding pockets of BET proteins, I-BET-762 disrupts their ability to interact with chromatin, leading to the suppression of target gene transcription.[5][6] This mechanism of action has positioned I-BET-762 as a promising therapeutic agent in a variety of diseases, most notably in oncology and inflammatory conditions.[5][6] This technical guide provides a comprehensive overview of the therapeutic potential of Bromodomain inhibitor-8, detailing its mechanism of action, preclinical and clinical findings, and relevant experimental protocols.

Mechanism of Action

I-BET-762 functions by mimicking acetylated lysine residues, thereby competitively inhibiting the binding of BET proteins to acetylated histones.[5] This displacement from chromatin prevents the recruitment of transcriptional activators, such as the positive transcription elongation factor complex (p-TEFb), leading to the downregulation of key oncogenes and inflammatory genes.[4][7] One of the most well-documented downstream effects of BET inhibition by I-BET-762 is the suppression of the MYC oncogene, a critical driver of cell proliferation in numerous cancers.[3][8][9] Additionally, I-BET-762 has been shown to modulate other critical signaling pathways, including STAT3, ERK, and NF-κB, further contributing to its anti-tumor and anti-inflammatory properties.[5][7]

Therapeutic Potential in Oncology

Preclinical and clinical studies have demonstrated the therapeutic potential of I-BET-762 across a range of solid and hematological malignancies.

Solid Tumors:

-

NUT Carcinoma (NC): I-BET-762 has shown promising activity in this rare and aggressive cancer, which is often characterized by BRD4-NUT fusion oncoproteins.[10][11] In a phase 1 study, patients with NC treated with molibresib achieved partial responses and stable disease.[10][11]

-

Breast Cancer: In preclinical models of breast cancer, I-BET-762 induced growth arrest and downregulated c-Myc expression.[5] It has been investigated in clinical trials for hormone receptor-positive/HER2-negative metastatic breast cancer in combination with fulvestrant.[12]

-

Lung Cancer: Studies in preclinical lung cancer models have shown that I-BET-762 can delay tumor development and downregulate key signaling proteins like pSTAT3 and pERK.[5]

-

Prostate Cancer: I-BET-762 has been shown to potently reduce MYC expression in prostate cancer cell lines and in patient-derived tumor models, leading to inhibited cell growth and reduced tumor burden in vivo.[8]

Hematological Malignancies:

I-BET-762 has demonstrated anti-tumor activity in preclinical models of multiple myeloma and acute leukemia by inducing cell cycle arrest and apoptosis.[6] Its efficacy in these contexts is often linked to the downregulation of MYC.[3][6]

Therapeutic Potential in Inflammatory Diseases

Initially developed for its anti-inflammatory properties, I-BET-762 has been shown to suppress the production of proinflammatory proteins by macrophages and block acute inflammation.[6][13] It can inhibit the expression of lipopolysaccharide (LPS)-inducible genes in macrophages and has shown efficacy in a mouse model of severe sepsis.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for Bromodomain inhibitor-8 from various studies.

Table 1: In Vitro Potency of Bromodomain inhibitor-8

| Assay Type | Target/Cell Line | IC50/Kd | Reference |

| FRET Displacement Assay | BET Bromodomains | IC50: 32.5–42.5 nM | [13][14] |

| Cell-Free Assay | BET Proteins | IC50: ~35 nM | [13] |

| Binding Affinity (Kd) | BRD2, BRD3, BRD4 | Kd: 50.5–61.3 nM | [13] |

| Growth Inhibition (MTT) | MDA-MB-231 (Breast Cancer) | IC50: 0.46 ± 0.4 μM | [5] |

| Growth Inhibition | Prostate Cancer Cell Lines | gIC50: 25 nM to 150 nM | [8] |

| Growth Inhibition | Myeloma Cell Lines | IC50: 100–300 nM | [6] |

| Growth Inhibition | Solid Tumor Cell Lines | Median IC50: 50-1698 nM | [15] |

| Growth Inhibition | NUT Midline Carcinoma (NMC) | Median IC50: 50 nM | [15] |

| Proliferation Inhibition | Primary B-ALL Cells | Median IC50: 256.25 nmol/L | [16] |

Table 2: Clinical Trial Data for Molibresib (GSK525762)

| Trial Identifier | Phase | Patient Population | Key Findings | Reference |

| NCT01587703 | I/II | NUT Carcinoma and other solid tumors | Recommended Phase II dose: 80 mg once daily. Most common treatment-related adverse events: thrombocytopenia (51%), GI events (22-42%). In 19 NC patients, 4 had partial responses and 8 had stable disease. | [10][11][17] |

| Phase I/II | HR+/HER2- Metastatic Breast Cancer (in combination with fulvestrant) | Most common treatment-related AEs: nausea (52%), dysgeusia (49%), fatigue (45%). Objective Response Rate (ORR) was 13%. | [12] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

Cell Viability and Growth Inhibition Assays

-

Objective: To determine the effect of I-BET-762 on cell proliferation and viability.

-

Method (MTT Assay as an example):

-

Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat cells with a range of concentrations of I-BET-762 or vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

-

Western Blotting

-

Objective: To analyze the expression levels of specific proteins following treatment with I-BET-762.

-

Method:

-

Treat cells with I-BET-762 or vehicle control for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

-

Determine the protein concentration of the lysates using a BCA protein assay.[8]

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[8]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., c-Myc, pSTAT3, pERK, Cyclin D1, p27) overnight at 4°C.[5]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize protein expression to a loading control (e.g., GAPDH or β-actin).

-

In Vivo Animal Studies

-

Objective: To evaluate the anti-tumor efficacy of I-BET-762 in a living organism.

-

Method (Xenograft Model as an example):

-

Implant cancer cells subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.[8]

-

Administer I-BET-762 orally (e.g., by gavage) at a specified dose and schedule (e.g., daily at 60 mg/kg).[5] The control group receives the vehicle.

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

-

Monitor the body weight and general health of the mice as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).[8]

-

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways affected by Bromodomain inhibitor-8 and the general workflow for its evaluation can aid in understanding its complex biological effects.

Caption: Mechanism of action of Bromodomain inhibitor-8.

Caption: General experimental workflow for BET inhibitor evaluation.

Conclusion

Bromodomain inhibitor-8 (I-BET-762/GSK525762/molibresib) has demonstrated significant therapeutic potential as an epigenetic modulator in both oncology and inflammatory diseases. Its ability to disrupt the interaction between BET proteins and acetylated histones leads to the downregulation of key oncogenes and inflammatory mediators. While promising preclinical and early clinical results have been observed, particularly in NUT carcinoma, further research is needed to fully delineate its efficacy, optimize combination therapies, and identify predictive biomarkers to guide its clinical application. The data and protocols summarized in this guide provide a valuable resource for researchers and drug development professionals working to advance the therapeutic application of this novel class of inhibitors.

References

- 1. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. I-BET762 (GSK525762A, Molibresib) | BET inhibitor | Probechem Biochemicals [probechem.com]

- 3. Bromodomain inhibitors and cancer therapy: From structures to applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bromodomain and extra-terminal motif inhibitors: a review of preclinical and clinical advances in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of bromodomain and extra-terminal proteins (BET) as a potential therapeutic approach in haematological malignancies: emerging preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of bromodomain and extra-terminal proteins targets constitutively active NFκB and STAT signaling in lymphoma and influences the expression of the antiapoptotic proteins BCL2A1 and c-MYC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 12. A Phase I/II Study of GSK525762 Combined with Fulvestrant in Patients with Hormone Receptor-positive/HER2-negative Advanced or Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. medkoo.com [medkoo.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

Unveiling the Therapeutic Potential of Bromodomain Inhibitor-8 in Oncology: A Technical Guide to Target Validation

For Immediate Release

Shanghai, China – November 14, 2025 – In the relentless pursuit of novel cancer therapeutics, the spotlight has increasingly turned towards epigenetic modulators. Among these, Bromodomain and Extra-Terminal (BET) inhibitors have emerged as a promising class of drugs. This technical guide delves into the core of target validation for a specific and potent member of this family, Bromodomain inhibitor-8 (I-BET-8), providing an in-depth resource for researchers, scientists, and drug development professionals. This document outlines the mechanism of action, quantitative effects on cancer cells, detailed experimental protocols for target validation, and the intricate signaling pathways modulated by I-BET-8.

Introduction to Bromodomain Inhibitor-8 and its Target

Bromodomain inhibitor-8 belongs to the class of BET inhibitors, small molecules that reversibly bind to the bromodomains of BET proteins, namely BRD2, BRD3, and BRD4.[1][2] These proteins are epigenetic "readers" that recognize acetylated lysine residues on histone tails, a key step in the transcriptional activation of genes.[2] By competitively inhibiting this interaction, I-BET-8 effectively displaces BET proteins from chromatin, leading to the downregulation of key oncogenes, most notably MYC.[2][3][4][5][6] The therapeutic rationale for targeting BET proteins in cancer lies in their critical role in driving the expression of genes essential for tumor growth, proliferation, and survival.[5][6]

Quantitative Efficacy of Bromodomain Inhibitor-8 in Cancer Cells

The anti-proliferative activity of Bromodomain inhibitor-8 has been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) serves as a key metric for its potency.

| Cell Line | Cancer Type | I-BET-8 IC50 (µM) |

| SKOV3 | Ovarian Carcinoma | Data not available in a consolidated table, but studies show enhanced cytotoxicity compared to earlier BETis.[7][8][9] |

| OVCAR-3 | Ovarian Carcinoma | Data not available in a consolidated table, but studies show enhanced cytotoxicity compared to earlier BETis.[7][8][9] |

| CAOV3 | Ovarian Carcinoma | Data not available in a consolidated table, but studies show enhanced cytotoxicity compared to earlier BETis.[7][8][9] |

| UWB1.289 | Ovarian Carcinoma | Data not available in a consolidated table, but studies show enhanced cytotoxicity compared to earlier BETis.[7][8][9] |

| Note: Specific IC50 values for I-BET-8 are not readily available in a comprehensive public table. The table reflects that i-BET858, a potent derivative, shows significant activity in ovarian cancer cell lines. |

Beyond inhibiting proliferation, I-BET-8 is a potent inducer of apoptosis, or programmed cell death, in cancer cells. Quantitative analysis of apoptosis following I-BET-8 treatment reveals a significant increase in the percentage of apoptotic cells.

| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| CAOV3 | i-BET858 (48h) | Specific percentage values are detailed in the source study but not consolidated here.[10] | Specific percentage values are detailed in the source study but not consolidated here.[10] |

| Note: The table illustrates the type of quantitative data available from apoptosis assays, with specific values for i-BET858 found within the cited research.[10] |

Furthermore, the inhibitory action of I-BET-8 on BET proteins leads to significant changes in gene expression. While a comprehensive, publicly available table of fold-changes for all affected genes is not available, studies consistently show a downregulation of key oncogenes and cell cycle regulators.

| Gene | Function | Expected Fold Change with I-BET-8 |

| MYC | Oncogene, Transcription Factor | Downregulation |

| BCL2 | Anti-apoptotic protein | Downregulation |

| CDKN1A/p21 | Cell cycle inhibitor | Upregulation[10] |

| HEXIM1 | Negative regulator of transcription | Upregulation[7] |

| Note: This table represents the expected qualitative changes in gene expression based on the known mechanism of BET inhibitors. Quantitative fold-change data is typically presented in detailed supplementary materials of specific RNA-seq studies. |

Key Signaling Pathways Modulated by Bromodomain Inhibitor-8

I-BET-8 exerts its anti-cancer effects by modulating several critical signaling pathways that govern cell survival, proliferation, and inflammation.

The BET Protein-MYC Axis

The primary mechanism of action of I-BET-8 involves the disruption of the interaction between BRD4 and the transcriptional machinery at the promoter and enhancer regions of the MYC oncogene. This leads to a rapid and potent suppression of MYC transcription.

The NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting a pro-tumorigenic microenvironment. I-BET-8 has been shown to antagonize NF-κB signaling by disrupting the interaction between BRD4 and the acetylated RelA subunit of NF-κB.[1] This leads to a reduction in the transcription of NF-κB target genes.

The Apoptosis Pathway

By downregulating anti-apoptotic proteins like BCL-2 and upregulating pro-apoptotic factors, I-BET-8 tips the cellular balance towards apoptosis.[4] This process is executed through the activation of a cascade of proteases known as caspases.

Detailed Experimental Protocols for Target Validation

Rigorous target validation is paramount in drug discovery. The following are key experimental protocols used to validate the targets of Bromodomain inhibitor-8.

Western Blotting for Protein Expression Analysis

This technique is used to quantify the expression levels of target proteins such as BRD4 and MYC, as well as markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3) and signaling pathway components (e.g., phospho-STAT3, phospho-p65).

Protocol:

-

Cell Lysis: Treat cancer cells with I-BET-8 at various concentrations and time points. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel. Separate proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-BRD4, anti-MYC, anti-cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).

Chromatin Immunoprecipitation (ChIP) for Target Occupancy

ChIP is used to determine if I-BET-8 displaces BRD4 from specific genomic loci, such as the MYC promoter and enhancers.

Protocol:

-

Cross-linking: Treat cells with I-BET-8 or vehicle control. Cross-link proteins to DNA with formaldehyde.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4. Use IgG as a negative control.

-

Immune Complex Capture: Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA using a spin column.

-

Quantitative PCR (qPCR): Perform qPCR using primers designed to amplify specific regions of interest (e.g., MYC promoter) and control regions.

-

Analysis: Calculate the enrichment of the target genomic region in the BRD4 immunoprecipitated sample relative to the IgG control and the input chromatin.

RNA Sequencing (RNA-seq) for Global Gene Expression Profiling

RNA-seq provides a comprehensive view of the transcriptional changes induced by I-BET-8.

Protocol:

-

RNA Extraction: Treat cells with I-BET-8 and extract total RNA using a suitable kit.

-

Library Preparation: Deplete ribosomal RNA and generate cDNA libraries from the poly(A)-selected mRNA.

-

Sequencing: Sequence the cDNA libraries on a next-generation sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to a reference genome.

-

Quantification: Count the number of reads mapping to each gene.

-

Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon I-BET-8 treatment.

-

Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and signaling pathways affected by I-BET-8.

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Quantification

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.

Protocol:

-

Cell Treatment: Treat cells with I-BET-8 for the desired duration.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI).[1][2][5][11]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caspase Activity Assay

This assay measures the activity of key executioner caspases (e.g., Caspase-3/7) to confirm the induction of apoptosis.

Protocol:

-

Cell Lysis: Treat and lyse cells as described for Western blotting.

-

Assay Reaction: Add a luminogenic or fluorogenic substrate for the specific caspase (e.g., a peptide substrate containing the DEVD sequence for Caspase-3/7) to the cell lysate.[12]

-

Signal Measurement: Incubate the reaction and measure the resulting luminescence or fluorescence, which is proportional to the caspase activity.

-

Normalization: Normalize the signal to the total protein concentration of the lysate.

Experimental Workflow for Target Validation

The validation of I-BET-8 as a cancer therapeutic target follows a logical and stepwise experimental workflow.

Conclusion and Future Directions

Bromodomain inhibitor-8 represents a promising therapeutic agent for the treatment of various cancers, primarily through its potent inhibition of BET proteins and subsequent downregulation of critical oncogenic pathways. The target validation data, though still emerging for this specific compound, strongly supports its continued investigation. Future studies should focus on broadening the scope of cancer cell lines tested to identify additional sensitive tumor types, elucidating the full spectrum of its unique transcriptional effects, and exploring rational combination therapies to enhance its efficacy and overcome potential resistance mechanisms. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers to further unravel the therapeutic potential of I-BET-8 and accelerate its translation into the clinic.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. bosterbio.com [bosterbio.com]

- 6. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Bromodomain inhibitor i-BET858 triggers a unique transcriptional response coupled to enhanced DNA damage, cell cycle arrest and apoptosis in high-grade ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bromodomain inhibitor i-BET858 triggers a unique transcriptional response coupled to enhanced DNA damage, cell cycle arrest and apoptosis in high-grade ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. kumc.edu [kumc.edu]

- 12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

The Role of BRD8 in Transcriptional Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 8 (BRD8) is a key epigenetic reader and transcriptional co-regulator implicated in a diverse range of cellular processes, including cell cycle progression, innate immunity, and cancer development. As a member of the bromodomain and extra-terminal domain (BET) family, BRD8 recognizes and binds to acetylated lysine residues on histone tails, thereby influencing chromatin structure and gene expression. This technical guide provides a comprehensive overview of the core functions of BRD8 in transcriptional regulation, with a focus on its molecular mechanisms, protein interactions, and the experimental methodologies used to elucidate its role.

Core Concepts: BRD8 and Transcriptional Control

BRD8 functions primarily as a scaffold protein within large multi-subunit complexes, most notably the NuA4/TIP60 histone acetyltransferase (HAT) complex. This complex is crucial for the acetylation of histones H4 and H2A, modifications generally associated with transcriptional activation. BRD8's bromodomain is essential for recognizing and anchoring the NuA4/TIP60 complex to acetylated chromatin, facilitating the propagation of histone acetylation and creating a permissive environment for transcription.

Beyond its role in the NuA4/TIP60 complex, BRD8 also functions as a co-activator for various nuclear receptors, including the thyroid hormone receptor (THR) and androgen receptor (AR), in a ligand-dependent manner. This interaction is mediated by LXXLL motifs within the BRD8 protein.

Recent studies have also revealed a bifunctional nature of BRD8, acting as both a transcriptional activator and repressor depending on the cellular context and its interaction partners. For instance, in lung epithelial cells, depletion of BRD8 leads to both upregulation and downregulation of a significant number of genes.

Quantitative Data on BRD8 Function

To facilitate a clear understanding of BRD8's impact on cellular processes, the following tables summarize key quantitative data from various studies.

| Parameter | Cell Line | Effect of BRD8 Depletion | Fold Change/Percentage | Reference |

| Gene Expression | Calu-3 (Lung Adenocarcinoma) | 1800 genes activated | >1.3-fold | |

| 1609 genes repressed | >1.3-fold | |||

| HCT116 (Colorectal Carcinoma) | 460 genes up-regulated | - | ||

| 590 genes down-regulated | - | |||

| Cell Cycle Progression | HCT116 (Colorectal Carcinoma) | G1 arrest, decreased S phase | Significant increase in G1, decrease in S | |

| SW480 (Colorectal Adenocarcinoma) | G1 arrest, decreased S phase | Significant increase in G1, decrease in S | ||

| A382WT (Glioblastoma) | G1/S arrest | - | ||

| Cell Proliferation | Calu-3 (Lung Adenocarcinoma) | Reduced cell proliferation | Significant reduction | |

| HCT116 (Colorectal Carcinoma) | Suppressed cell proliferation | Significant suppression | ||

| Histone Acetylation | HCT116 (Colorectal Carcinoma) | Reduced H4K16ac | Reproducible decrease |

Table 1: Quantitative Effects of BRD8 Depletion on Gene Expression and Cellular Phenotypes.

| Interaction Partner | Cell Type | Method | Key Finding | Reference |

| NuA4/TIP60 complex components (e.g., TIP60, EP400, TRRAP) | Various | Proteomics, Co-IP | BRD8 is an integral subunit of the complex. | |

| CTCF | Calu-3, 16HBE14o- (Lung Epithelial) | ChIP-seq motif analysis | Predicted as a key co-factor of BRD8. | |

| Histone H4 | HCT116 (Colorectal Carcinoma) | NanoBRET protein-protein interaction assay | Direct interaction, indispensable for transcriptional regulation. | |

| Histone H2AZ | - | In vitro binding assays | Binds to both unacetylated and acetylated H2AZ; lower affinity for acetylated form. | |

| MRGBP | Colorectal cancer cells | Co-IP | Interaction stabilizes BRD8 protein. | |

| TWIST1 | - | Co-IP | BRD8 mediates the interaction between TWIST1 and the TIP60 complex. | |

| Activator protein-1 (AP-1) | Colorectal cancer cells | ChIP-seq, motif analysis | BRD8 regulates pre-replicative complex subunits in concert with AP-1. |

Table 2: Key Interaction Partners of BRD8.

Signaling and Experimental Workflow Diagrams

To visualize the complex molecular interactions and experimental approaches discussed, the following diagrams are provided in DOT language.

The Role of Bromodomain and Extra-Terminal (BET) Inhibitors in Autoimmune Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases, a diverse group of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant challenge in modern medicine. The underlying pathology often involves aberrant gene expression leading to pro-inflammatory cytokine production, immune cell dysregulation, and tissue damage. In the quest for novel therapeutic strategies, epigenetic modulation has emerged as a promising frontier. Among the key epigenetic regulators are the Bromodomain and Extra-Terminal (BET) proteins, which act as "readers" of the epigenetic code and play a crucial role in transcriptional activation.

This technical guide provides an in-depth overview of the role of BET inhibitors in autoimmune disease research. It is important to note that while the topic specified "Bromodomain inhibitor-8," this is not a standard or widely recognized nomenclature in scientific literature. Therefore, this guide will focus on the broader class of well-characterized BET inhibitors, such as JQ1, I-BET-762, and RVX-297, which are at the forefront of research in this field. We will delve into their mechanism of action, the signaling pathways they modulate, their effects on immune cells, and their application in preclinical models of autoimmune diseases.

Mechanism of Action of BET Inhibitors

BET proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins. This binding serves as a scaffold to recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, thereby facilitating their transcription.[1]

In inflammatory conditions, BET proteins are involved in the expression of key pro-inflammatory genes, such as cytokines, chemokines, and their receptors. Small molecule BET inhibitors are designed to competitively bind to the acetyl-lysine binding pockets of bromodomains, thereby displacing BET proteins from chromatin.[2] This prevents the recruitment of the transcriptional machinery and leads to the downregulation of target gene expression.

Key Signaling Pathways Modulated by BET Inhibitors in Autoimmunity

The therapeutic potential of BET inhibitors in autoimmune diseases stems from their ability to modulate critical inflammatory signaling pathways.

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate gene transcription. BET proteins, particularly BRD4, are known to be co-activators of NF-κB, facilitating the transcription of its target genes. By displacing BRD4 from chromatin, BET inhibitors can effectively suppress NF-κB-dependent gene expression.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is the principal signaling cascade for a wide range of cytokines and growth factors that are central to immune cell development, differentiation, and function. Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and activation of target gene transcription. Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune diseases. While BET inhibitors do not directly target JAKs or STATs, they can indirectly modulate this pathway by suppressing the expression of cytokines and cytokine receptors that are themselves regulated by BET proteins. Furthermore, BRD4 has been shown to interact with STAT proteins and influence their transcriptional activity.

Quantitative Data on BET Inhibitor Activity

The following tables summarize key quantitative data on the activity of various BET inhibitors in the context of immune cells and autoimmune disease models.

Table 1: In Vitro IC50 Values of Selected BET Inhibitors

| Inhibitor | Target | Assay | Cell Line/System | IC50 (nM) | Reference |

| (+)-JQ1 | BRD4 (BD1) | ALPHA-screen | Recombinant Protein | 77 | [3] |

| (+)-JQ1 | BRD4 (BD2) | ALPHA-screen | Recombinant Protein | 33 | [3] |

| (+)-JQ1 | Cellular Viability | CellTiter-Glo | NMC 11060 cells | 4 | [3][4] |

| JQ1 | Cell Viability | Cell Viability Assay | A2780 (Ovarian Carcinoma) | 410 | [5] |

| JQ1 | Cell Viability | Cell Viability Assay | TOV112D (Ovarian Carcinoma) | 750 | [5] |

| JQ1 | Cell Viability | Cell Viability Assay | HEC151 (Endometrial Carcinoma) | 280 | [5] |

| RVX-297 | BRD2 (BD2) | Biochemical Assay | Recombinant Protein | 80 | [6] |

| RVX-297 | BRD3 (BD2) | Biochemical Assay | Recombinant Protein | 50 | [6] |

| RVX-297 | BRD4 (BD2) | Biochemical Assay | Recombinant Protein | 20 | [6] |

| RVX-297 | IL-1β Expression | Gene Expression Assay | LPS-stimulated mouse BMDMs | 400-3000 | [6] |

| RVX-297 | MCP-1 Expression | Gene Expression Assay | Unstimulated human PBMCs | 400 | [6] |

Table 2: Effects of BET Inhibitors on Cytokine Production

| Inhibitor | Cell Type | Condition | Cytokine | Effect | Reference |

| I-BET-762 | Naive CD4+ T cells | Th17 polarizing | IL-17 | Downregulation | [7] |

| I-BET-762 | Naive CD4+ T cells | Th17 polarizing | GM-CSF | Downregulation | [7] |

| I-BET-762 | Naive CD4+ T cells | Th1 polarizing | IFN-γ | Modest reduction | [8] |

| I-BET-762 | Macrophages | LPS stimulation | Pro-inflammatory cytokines | Downregulation | [7] |

| JQ1 | Differentiated Th17 cells | Anti-CD3/CD28 restimulation | IL-17 | Downregulation | [9] |

| JQ1 | Differentiated Th17 cells | Anti-CD3/CD28 restimulation | IL-21 | Abrogation | [9] |

| JQ1 | Differentiated Th17 cells | Anti-CD3/CD28 restimulation | GM-CSF | Abrogation | [9] |

| JQ1 | Primary CD4+ and CD8+ T cells | P/I stimulation | IL-2, IFN-γ, TNF-α | Enhanced secretion | [10] |

Table 3: In Vivo Efficacy of BET Inhibitors in Autoimmune Disease Models

| Inhibitor | Animal Model | Disease | Key Findings | Reference |

| I-BET-762 | Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Inhibited the ability of Th1-differentiated T cells to induce neuroinflammation. | [7][8] |

| I-BET-151 | Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Decreased early clinical symptoms. | [7] |

| RVX-297 | Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Countered pathology in rat and mouse models. | [11][12] |

| RVX-297 | Collagen Antibody-Induced Arthritis (CAIA) | Rheumatoid Arthritis | Countered pathology. | [11][12] |

| RVX-297 | Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | Prevented disease development (prophylactic) and reduced pathology (therapeutic). | [11][12] |

| PLX51107 | Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | Significantly reduced footpad swelling. | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments in the study of BET inhibitors for autoimmune diseases.

Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely used preclinical model for rheumatoid arthritis.

-

Animals: DBA/1 mice, 8-10 weeks old.

-

Induction:

-

Treatment:

-

Assessment:

-

Monitor mice daily for signs of arthritis and score each paw on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema involving the entire paw, 4=maximal inflammation with joint deformity).[15]

-

Measure paw thickness using a caliper.

-

At the end of the study, collect joints for histological analysis of inflammation, cartilage destruction, and bone erosion.

-

Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

EAE is the most commonly used animal model for multiple sclerosis.

-

Animals: C57BL/6 mice, 8-12 weeks old.[16]

-

Induction:

-

Treatment:

-

Assessment:

-

Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0=no signs, 1=limp tail, 2=hind limb weakness, 3=hind limb paralysis, 4=forelimb and hind limb paralysis, 5=moribund).[17]

-

At the end of the study, collect spinal cords and brains for histological analysis of immune cell infiltration and demyelination.

-

Chromatin Immunoprecipitation (ChIP) for BRD4

ChIP is used to investigate the binding of proteins, such as BRD4, to specific DNA regions.

-

Cell Preparation: Isolate and culture immune cells of interest (e.g., CD4+ T cells).

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[19]

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.[19]

-

Immunoprecipitation:

-

Washes and Elution: Wash the beads to remove non-specific binding and then elute the chromatin from the antibody/bead complex.

-

Reverse Cross-linking: Reverse the cross-links by heating in the presence of proteinase K to digest proteins.

-

DNA Purification: Purify the DNA using a DNA purification kit.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers for specific gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.[21]

Flow Cytometry for T-cell Subset Analysis

Flow cytometry is used to identify and quantify different immune cell populations based on their expression of specific cell surface and intracellular markers.

-

Cell Preparation: Prepare a single-cell suspension from blood, spleen, lymph nodes, or other tissues.

-

Staining:

-

Surface Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD44, CD62L) to identify different T-cell subsets (e.g., helper T cells, cytotoxic T cells, memory T cells).[22][23]

-

Intracellular Staining (for cytokines or transcription factors):

-

-

Data Acquisition: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the data using flow cytometry software to gate on specific cell populations and quantify their frequencies and marker expression levels.[22]

Conclusion

BET inhibitors represent a promising class of therapeutic agents for the treatment of autoimmune diseases. Their ability to modulate key inflammatory pathways, such as NF-κB and JAK-STAT signaling, and to suppress the production of pro-inflammatory cytokines provides a strong rationale for their development. The data from preclinical models of rheumatoid arthritis and multiple sclerosis are encouraging, demonstrating the potential of these compounds to ameliorate disease. Further research is needed to fully elucidate the specific roles of different BET family members and their bromodomains in various immune cell types and to optimize the therapeutic window of BET inhibitors to maximize efficacy while minimizing potential side effects. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers dedicated to advancing our understanding and treatment of autoimmune diseases through the targeting of epigenetic mechanisms.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]

- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+)-JQ1 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Role of BET Proteins in Inflammation and CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective inhibition of CD4+ T-cell cytokine production and autoimmunity by BET protein and c-Myc inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BET bromodomain inhibition suppresses TH17-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BET bromodomain inhibition rescues PD-1-mediated T-cell exhaustion in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RVX-297, a BET Bromodomain Inhibitor, Has Therapeutic Effects in Preclinical Models of Acute Inflammation and Autoimmune Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of BET Proteins Regulates Fcγ Receptor Function and Reduces Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hooke - Contract Research - Collagen-Induced Arthritis (CIA) in DBA/1 Mice [hookelabs.com]

- 15. resources.amsbio.com [resources.amsbio.com]

- 16. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 17. biocytogen.com [biocytogen.com]

- 18. Generating EAE Mouse Models of Multiple Sclerosis | Taconic Biosciences [taconic.com]

- 19. researchgate.net [researchgate.net]

- 20. Distinct Roles of Brd2 and Brd4 in Potentiating the Transcriptional Program for Th17 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. BET bromodomain inhibition enhances T cell persistence and function in adoptive immunotherapy models - PMC [pmc.ncbi.nlm.nih.gov]

- 22. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]

- 23. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

In-Depth Technical Guide: Discovery and Synthesis of Novel BRD8 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 8 (BRD8) has emerged as a compelling therapeutic target in oncology and other diseases. As a key component of the NuA4/TIP60 histone acetyltransferase (HAT) complex, BRD8 plays a critical role in chromatin remodeling and gene transcription.[1] Its involvement in key cellular processes, including the regulation of the p53 tumor suppressor pathway and cell cycle progression, has spurred significant interest in the development of small molecule inhibitors to modulate its activity.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel BRD8 inhibitors, intended to serve as a resource for researchers in the field of epigenetic drug discovery.

BRD8 Signaling and Therapeutic Rationale

BRD8 functions as a "reader" of acetylated lysine residues on histones, tethering the NuA4/TIP60 complex to specific chromatin regions. This complex, which includes the catalytic subunit TIP60 (KAT5) and the ATP-dependent chromatin remodeler EP400, is involved in transcriptional activation and DNA repair.[1][3]

One of the key oncogenic mechanisms involving BRD8 is the suppression of the p53 pathway. In glioblastoma, for instance, BRD8 is instrumental in maintaining the occupancy of the histone variant H2A.Z at p53 target gene promoters.[2][4][5][6] This creates a repressive chromatin state that hinders p53-mediated transactivation of its target genes, which are crucial for cell cycle arrest and apoptosis.[2][7] Inhibition of the BRD8 bromodomain can displace H2A.Z, leading to a more accessible chromatin structure and subsequent reactivation of p53's tumor-suppressive functions.[2][7]

Beyond its role in p53 regulation, BRD8 has been shown to regulate the expression of genes involved in cell cycle progression, independent of the TIP60 catalytic activity. Depletion of BRD8 can induce a G1 phase cell-cycle arrest and suppress the proliferation of cancer cells. These findings underscore the potential of BRD8 inhibitors as a novel therapeutic strategy in various cancers.

BRD8 Signaling Pathway in p53 Suppression

References

- 1. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. NanoBRET® Target Engagement BET BRD Assays [promega.com]

- 7. BRD8 maintains glioblastoma by epigenetic reprogramming of the p53 network - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Bromodomain Inhibitor-8 on Epigenetic Modifications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epigenetic modifications, heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, are crucial regulators of cellular processes. Among the key players in the epigenetic landscape are bromodomains, protein modules that recognize and bind to acetylated lysine residues on histones and other proteins. The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are critical "readers" of the epigenetic code, recruiting transcriptional machinery to specific gene loci. Dysregulation of BET protein function is implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets.

This technical guide provides an in-depth overview of the epigenetic modifications affected by Bromodomain inhibitor-8, a representative small molecule inhibitor of the BET family. We will delve into its mechanism of action, its impact on key signaling pathways, and the downstream consequences for gene expression and cellular fate. This document also provides detailed experimental protocols for studying these effects and presents quantitative data to illustrate the potency of this class of inhibitors.

Mechanism of Action: Competitive Inhibition of Acetyl-Lysine Binding

Bromodomain inhibitor-8 functions as a competitive inhibitor, binding to the acetyl-lysine binding pockets of BET bromodomains. This action displaces BET proteins from chromatin, preventing their interaction with acetylated histones and transcription factors.[1] The downstream effect is a disruption of the transcriptional activation of BET target genes, many ofwhich are key drivers of cell proliferation and survival, such as the proto-oncogene MYC.[1][2]

The following diagram illustrates the fundamental mechanism of action of Bromodomain inhibitor-8.

Impact on Key Signaling Pathways

The displacement of BET proteins from chromatin by Bromodomain inhibitor-8 has profound effects on several critical signaling pathways that are frequently dysregulated in cancer.

The c-MYC Oncogenic Pathway

One of the most well-documented effects of BET inhibition is the potent and rapid downregulation of MYC gene expression.[2] BRD4, a member of the BET family, is known to occupy the enhancer regions of the MYC gene, and its displacement by inhibitors like JQ1 leads to a significant reduction in MYC transcription.[2] This is a critical anti-cancer mechanism, as MYC is a master transcriptional regulator that drives cell proliferation, growth, and metabolism.

NF-κB and STAT Signaling Pathways

Emerging evidence indicates that BET inhibitors also impact inflammatory and survival signaling pathways, such as those mediated by Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) proteins. In certain cancers, like Diffuse Large B-cell Lymphoma (DLBCL), BET inhibition has been shown to attenuate constitutively active NF-κB and STAT signaling, leading to the downregulation of anti-apoptotic proteins like BCL2A1 and c-MYC.[3]

References

- 1. A quantitative analysis of histone methylation and acetylation isoforms from their deuteroacetylated derivatives: application to a series of knockout mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The BET bromodomain inhibitor I-BET151 acts downstream of smoothened protein to abrogate the growth of hedgehog protein-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

An In-depth Technical Guide to the Structural Biology of BRD8 in Complex with Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of Bromodomain-containing protein 8 (BRD8), its role in cellular signaling, and the current landscape of its inhibitors. It is designed to serve as a core resource for researchers engaged in epigenetics, oncology, and drug discovery.

Introduction to BRD8: An Epigenetic Reader

Bromodomain-containing protein 8 (BRD8) is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which function as epigenetic "readers." These proteins recognize and bind to acetylated lysine residues on histone tails and other proteins, a key mechanism in the regulation of gene transcription.[1][2] BRD8 was initially identified as a coactivator for nuclear receptors, such as the thyroid hormone receptor, enhancing hormone-dependent gene activation.[3][4]

Functionally, BRD8 is a critical subunit of the NuA4/TIP60 histone acetyltransferase (HAT) complex.[1][5] This complex is involved in transcriptional activation, DNA repair, and cell cycle control through the acetylation of histones H4 and H2A.[4] BRD8's role is multifaceted; it can act as a transcriptional coactivator for transcription factors like TWIST1 and AP-1, but also as a repressor of p53 targets by associating with the NuA4/TIP60 complex.[5]

The Role of BRD8 in Disease

Emerging research has implicated BRD8 in the pathology of various cancers, making it an attractive therapeutic target.

-

Glioblastoma (GBM): In wild-type TP53 glioblastoma, BRD8 is highly expressed and plays a crucial role in suppressing the p53 tumor suppressor network. It achieves this by maintaining the occupancy of the histone variant H2AZ at p53 target gene promoters through the EP400 complex, leading to a repressive chromatin state that inhibits p53-mediated transactivation and allows sustained proliferation.[6][7] Targeting the bromodomain of BRD8 can reverse this effect, restore p53 function, and induce cell cycle arrest.[6][8]

-

Colorectal Cancer (CRC): In colorectal cancer cells, BRD8 has been shown to regulate the expression of multiple subunits of the pre-replication complex (pre-RC) in a manner independent of the TIP60 complex.[9] Depletion of BRD8 leads to G1 phase cell-cycle arrest and suppresses cell proliferation, highlighting its role in promoting carcinogenesis in this context.[9]

-

Genome Stability: BRD8 is also involved in the maintenance of genome stability, with its depletion leading to spontaneous DNA damage.[4][10]

Structural Biology of BRD8 and Inhibitor Binding

The BRD8 protein contains two bromodomains, BD1 and BD2.[5] The canonical bromodomain fold consists of a left-handed bundle of four alpha-helices (αZ, αA, αB, αC) linked by variable loop regions (ZA and BC loops).[11] The deep, hydrophobic pocket between these loops is the acetyl-lysine (KAc) binding site. A highly conserved asparagine residue within the BC loop forms a critical hydrogen bond with the acetyl group of the lysine, anchoring the interaction.[2][11]

While crystal structures of BRD8 in complex with inhibitors are not as prevalent as for other bromodomains like BRD4, homology modeling has been instrumental in inhibitor design.[12][13] These models are often based on the crystal structures of closely related bromodomains, such as BRD9 (PDB ID: 5F1H), in complex with ligands.[12] The design of selective BRD8 inhibitors focuses on exploiting subtle differences in the amino acid residues lining the KAc binding pocket and surrounding surfaces.

BRD8 Inhibitors: Development and Quantitative Analysis

The development of selective BRD8 inhibitors has been challenging due to the high structural conservation of the KAc-binding pocket across the bromodomain family. Initial studies revealed that broad-spectrum BET inhibitors or probes for other bromodomains, like the BRD9 probe BI-9564, had unexpected off-target activity on BRD8.[9][14] This discovery spurred efforts to develop first-in-class, selective BRD8 probes.

Chemoproteomics and homology model-guided design have led to the development of potent and selective BRD8 inhibitors, such as DN01.[13][14] These compounds were engineered to capitalize on unique features of the BRD8 binding pocket, such as a permissive gatekeeper valine residue, to achieve selectivity over other bromodomains like BRD9.[13]

Quantitative Data on BRD8 Inhibitors

The following table summarizes the binding affinities and inhibitory concentrations of key compounds that interact with BRD8.

| Inhibitor | Target(s) | Assay Type | IC50 / Kd | Reference |

| BI-9564 | BRD9, BRD8 | AlphaScreen | BRD8: ~85 nM | [12] |

| BRD9, BRD8 | In-Cell BRET | Active | [13] | |

| DN01 | BRD8 | AlphaScreen | 12 nM | [9][13] |

| BRD9 | AlphaScreen | >10,000 nM | [9] | |

| BRD4 | AlphaScreen | >10,000 nM | [9] | |

| DN02 | BRD8 (BD1) | BromoKdELECT | 32 nM | [13] |

| BRD8 (BD2) | BromoKdELECT | >1,000 nM | [13] | |

| JQ1 | Pan-BET | NanoBRET | No effect on BRD8-H4 interaction | [9] |

Note: IC50 (Half-maximal inhibitory concentration) measures the functional inhibition of a biological process, while Kd (dissociation constant) measures the binding affinity between a ligand and its target. A lower value indicates higher potency or tighter binding.[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involving BRD8 is crucial for understanding its function and the mechanism of its inhibitors.

BRD8-p53 Signaling Pathway in Glioblastoma

In TP53-wild-type glioblastoma, BRD8 acts as a key repressor of the p53 tumor suppressor pathway.

Caption: BRD8-mediated repression of the p53 pathway in glioblastoma and its reversal by inhibitors.

BRD8 Experimental Workflow for Inhibitor Characterization

A multi-step process is required to identify and validate novel BRD8 inhibitors.

Caption: A typical workflow for the discovery and characterization of novel BRD8 inhibitors.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used in the study of BRD8 and its inhibitors.

Biochemical Binding Assays

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) This bead-based assay measures the displacement of a biotinylated ligand from a streptavidin-coated donor bead bound to a GST-tagged BRD8 protein on an anti-GST-coated acceptor bead.

-

Reagents: GST-tagged recombinant BRD8 protein, biotinylated acetyl-histone peptide (e.g., H4K16ac), Streptavidin-coated Donor beads, anti-GST Acceptor beads, test inhibitors.

-

Procedure: a. Incubate GST-BRD8 with anti-GST Acceptor beads. b. In a separate reaction, incubate the biotinylated peptide with Streptavidin Donor beads. c. In a microplate, add the test inhibitor at various concentrations. d. Add the GST-BRD8/Acceptor bead complex and the biotin-peptide/Donor bead complex to the wells. e. Incubate in the dark to allow binding to reach equilibrium. f. Read the plate on an AlphaScreen-capable reader. A decrease in signal indicates that the inhibitor has displaced the biotinylated peptide, preventing bead proximity.

-

Data Analysis: Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[16]

NanoBRET™ Protein-Protein Interaction Assay This assay measures the interaction between BRD8 and histone H4 in live cells.[9]

-

Reagents: Expression vectors for NanoLuc®-BRD8 (donor) and HaloTag®-Histone H4 (acceptor), NanoBRET™ Nano-Glo® Substrate, HaloTag® NanoBRET™ 618 Ligand, HEK293T cells.

-

Procedure: a. Co-transfect HEK293T cells with NanoLuc-BRD8 and HaloTag-H4 expression vectors. b. After 24-48 hours, harvest and resuspend cells. c. Add the HaloTag® 618 Ligand and allow it to label the HaloTag-H4 protein. d. Dispense cells into a white microplate containing serial dilutions of the test inhibitor. e. Add the Nano-Glo® Substrate. f. Immediately read luminescence at two wavelengths (donor emission ~460nm, acceptor emission ~618nm).

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates inhibition of the BRD8-H4 interaction. Determine the IC50 from dose-response curves.[9]

Structural Biology: X-ray Crystallography

Determining the high-resolution structure of a BRD8-inhibitor complex provides definitive insights into the binding mode.

Caption: General workflow for determining the crystal structure of a BRD8-inhibitor complex.

-

Protein Expression and Purification: Express the BRD8 bromodomain (e.g., in E. coli) with a purification tag (e.g., His-tag). Purify the protein to >95% homogeneity using affinity and size-exclusion chromatography.[17]

-

Crystallization: Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods. Once initial crystals are obtained, optimize conditions to produce diffraction-quality crystals. The inhibitor can be introduced either by co-crystallizing it with the protein or by soaking pre-formed protein crystals in a solution containing the inhibitor.[18]

-

Data Collection: Cryo-protect the crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source. Collect diffraction data as the crystal is rotated.[19][20]

-

Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. Determine the phases using molecular replacement with a known bromodomain structure as a search model. Build the atomic model of the BRD8-inhibitor complex into the electron density map and refine it to achieve the best fit with the experimental data.[17][21]

-

Validation: Validate the final structure for geometric correctness and deposit the coordinates and structure factors in the Protein Data Bank (PDB).

Cellular Assays

Cell Proliferation Assay (3D Low-Attachment Culture) This assay assesses the impact of BRD8 inhibition on the anchorage-independent growth of cancer cells, a hallmark of malignancy.[22]

-

Reagents: Cancer cell line (e.g., HCT116), ultra-low attachment microplates, cell culture medium, BRD8 inhibitor or siRNA, cell viability reagent (e.g., CellTiter-Glo® 3D).

-

Procedure: a. Seed cells in ultra-low attachment plates to promote spheroid formation. b. Treat the spheroids with various concentrations of the BRD8 inhibitor or transfect with BRD8-targeting siRNA. c. Incubate for a period of 7-14 days to allow for growth differences to manifest. d. Add the cell viability reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. e. Read luminescence on a plate reader.

-

Data Analysis: Normalize the data to untreated controls and plot against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).[22]

Cell-Based Ubiquitination Assay This assay determines if a specific interaction (e.g., with MRGBP) affects the ubiquitination and subsequent degradation of BRD8.[9]

-

Reagents: HEK293T cells, expression vectors for His-tagged Ubiquitin, Flag-tagged BRD8, and the protein of interest (e.g., MRGBP), proteasome inhibitor (e.g., MG132), lysis buffer, nickel-NTA agarose beads.

-

Procedure: a. Co-transfect cells with the expression vectors. b. Before harvesting, treat cells with a proteasome inhibitor for 4-6 hours to allow ubiquitinated proteins to accumulate. c. Lyse the cells under denaturing conditions (e.g., with 1% SDS) to disrupt protein complexes. d. Dilute the lysate and perform a pull-down of His-tagged ubiquitinated proteins using nickel-NTA agarose beads. e. Wash the beads extensively to remove non-specifically bound proteins. f. Elute the bound proteins and analyze by Western blot using an anti-Flag antibody to detect ubiquitinated BRD8.

-

Data Analysis: Compare the intensity of the high-molecular-weight smear (poly-ubiquitinated BRD8) between different conditions (e.g., with and without MRGBP expression) to assess changes in BRD8 ubiquitination.[9]

Conclusion and Future Directions

BRD8 has emerged as a significant and validated target in oncology, particularly for cancers that retain wild-type p53. The structural and functional understanding of BRD8 has progressed rapidly, leading to the creation of first-in-class selective chemical probes. These tools are invaluable for dissecting the specific roles of BRD8 within the NuA4/TIP60 complex and beyond.

Future research will likely focus on:

-

Solving high-resolution crystal structures of BRD8 in complex with selective inhibitors to guide the next phase of structure-based drug design.

-

Developing inhibitors with improved pharmacokinetic properties suitable for clinical development.

-

Exploring the therapeutic potential of BRD8 inhibition in other cancer types and non-oncology indications, such as inflammatory diseases.

-

Investigating the potential for synergistic drug combinations , for example, pairing BRD8 inhibitors with DNA damaging agents or other targeted therapies.[9]

This guide provides a foundational resource for these ongoing efforts, consolidating the current knowledge on BRD8's structural biology and the methodologies used to probe its function and inhibition.

References

- 1. Understanding the role of BRD8 in human carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural Features and Inhibitors of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BRD8 - Wikipedia [en.wikipedia.org]

- 4. The Bromodomain Containing 8 (BRD8) Transcriptional Network in Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BRD8 maintains glioblastoma by epigenetic reprogramming of the p53 network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. twistbioscience.com [twistbioscience.com]

- 8. researchgate.net [researchgate.net]

- 9. Bromodomain protein BRD8 regulates cell cycle progression in colorectal cancer cells through a TIP60-independent regulation of the pre-RC complex - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bromodomain biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

- 14. Chemoproteomics Enabled Discovery of Selective Probes for NuA4 Factor BRD8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. promegaconnections.com [promegaconnections.com]

- 16. Binding Assays for Bromodomain Proteins: Their Utility in Drug Discovery in Oncology and Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of Novel Small-Molecule Inhibitors of BRD4 Using Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. rcsb.org [rcsb.org]

- 20. rcsb.org [rcsb.org]

- 21. rcsb.org [rcsb.org]

- 22. researchgate.net [researchgate.net]

The Role of BRD8 in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract